DL-alpha-Tocopherol

Description

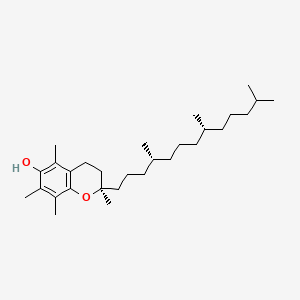

Structure

3D Structure

Properties

IUPAC Name |

2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJHHUAWPYXKBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O2 | |

| Record name | ALPHA-TOCOPHEROL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021355 | |

| Record name | alpha-Tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Slightly yellow to amber, nearly odourless, clear, viscous oil which oxidises and darkens on exposure to air or light, Pale yellow liquid; Darkened gradually by light; [Merck Index] | |

| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ALPHA-TOCOPHEROL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | dl-alpha-Tocopherol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20669 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes, BP: 200-220 °C at 0.1 mmHg | |

| Record name | Tocopherol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11251 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dl-alpha-Tocopherol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8261 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble, Insoluble in water, freely soluble in ethanol, miscible in ether, Practically insoluble in water; freely soluble in oils, fats, acetone, alcohol, chloroform, ether, other fat solvents | |

| Record name | Tocopherol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11251 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALPHA-TOCOPHEROL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | dl-alpha-Tocopherol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8261 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.950 at 25 °C/4 °C | |

| Record name | dl-alpha-Tocopherol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8261 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The main impurities resulting from the synthesis consist of tocopherol-related products (impurity A: all-rac-trans-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-2,3-dihydrobenzofuran-5-ol; impurity B: all-rac-cis-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-2,3-dihydrobenzofuran-5-ol; impurity C: 4-methoxy-2,3,6-trimethyl-5-[(all-RS,E)-3,7,11,15-tetramethylhexadec-2-enyl]phenol; impurity D: (all-RS, all-E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-12,14,18-triene). On average from five batches,they amount to approximately 1.7 %. | |

| Record name | dl-alpha-Tocopherol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8261 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Slightly viscous, pale yellow oil | |

CAS No. |

10191-41-0, 113085-06-6, 1406-66-2, 59-02-9, 2074-53-5, 1406-18-4 | |

| Record name | DL-α-Tocopherol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10191-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-alpha-Tocopherol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010191410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tocopheroxy radical | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113085066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tocopherol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11251 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DL-alpha-Tocopherol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14476 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | alpha-tochopherol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Waynecomycin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82623 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | VITAMIN E | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Vitamin E | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Vitamin E | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-TOCOPHEROL, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QWA1RIO01 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | dl-alpha-Tocopherol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8261 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

2.5-3.5 °C | |

| Record name | dl-alpha-Tocopherol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8261 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of DL-alpha-Tocopherol

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of DL-alpha-Tocopherol (a synthetic form of Vitamin E) is fundamental. This guide provides an in-depth overview of these core properties, detailed experimental methodologies, and insights into its biological signaling pathways.

Core Physicochemical Properties

DL-alpha-Tocopherol is a viscous, pale yellow oil that is susceptible to oxidation and darkening when exposed to air and light.[1] As a racemic mixture, it is optically inactive.[1][2] Its stability is enhanced when stored in a cool, dry, and dark environment, preferably under an inert gas.[3]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of DL-alpha-Tocopherol.

| Property | Value | Reference |

| Molecular Formula | C₂₉H₅₀O₂ | [1] |

| Molecular Weight | 430.71 g/mol | |

| Appearance | Slightly viscous, pale yellow to amber oil | |

| Melting Point | 2.5–3.5 °C | |

| Boiling Point | 200–220 °C at 0.1 mmHg | |

| Density | 0.950 g/mL at 25 °C/4 °C | |

| Refractive Index | 1.503–1.507 at 20 °C | |

| Solubility | - Insoluble in water. - Freely soluble in ethanol, ether, acetone, chloroform, and oils. | |

| pKa (Predicted) | 11.40 ± 0.40 | |

| UV Absorption Max (λmax) | 292 nm (in ethanol) | |

| Optical Rotation | 0° ± 0.05° (1 in 10 solution in chloroform) |

Experimental Protocols

Accurate determination of physicochemical properties is critical for research and development. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method for Oils)

This method is adapted for viscous oils and fats that do not exhibit a sharp melting point.

Principle: The melting point is determined as the temperature at which the substance becomes completely clear and liquid within a capillary tube under controlled heating.

Apparatus:

-

Melting point capillary tubes

-

Calibrated thermometer (–2 to 68°C with 0.2°C divisions)

-

600 mL glass beaker (water bath)

-

Heat source (e.g., electric hot plate with stirring capability)

-

Rubber band or other suitable means to attach the capillary tube to the thermometer

Procedure:

-

Ensure the DL-alpha-Tocopherol sample is free of impurities and moisture.

-

Dip a clean capillary tube into the liquid sample, allowing a column of approximately 10 mm to be drawn into the tube.

-

Fuse one end of the capillary tube carefully in a small flame, ensuring the sample is not burned.

-

Place the sealed tube in a refrigerator at 4–10°C for at least 16 hours to ensure complete solidification.

-

Attach the capillary tube to the thermometer with a rubber band, aligning the bottom of the sample with the thermometer's bulb.

-

Suspend the thermometer in the center of a 600 mL beaker containing distilled water, ensuring the sample is about 30 mm below the water surface.

-

Begin heating the water bath while gently stirring. The initial temperature should be 8–10°C below the expected melting point.

-

Increase the temperature at a rate of approximately 0.5°C per minute.

-

Observe the sample. The melting point is the temperature at which the sample becomes completely clear and liquid.

-

Repeat the determination with at least two other samples and report the average.

Caption: Workflow for Melting Point Determination.

Solubility Determination (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.

Principle: A surplus of the solute is agitated in the solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved solute is then measured in a filtered aliquot of the saturated solution.

Apparatus:

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Analytical balance

-

HPLC-UV or a suitable spectrophotometer for quantification

Procedure:

-

Add an excess amount of DL-alpha-Tocopherol to a glass vial.

-

Add a known volume of the desired solvent (e.g., ethanol, water).

-

Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).

-

Shake the mixture for a sufficient time to reach equilibrium (typically 24–72 hours).

-

Allow the solution to stand, permitting the undissolved solute to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it immediately using a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution gravimetrically with the solvent to a concentration within the analytical range of the quantification method.

-

Determine the concentration of DL-alpha-Tocopherol in the diluted sample using a pre-validated HPLC-UV or spectrophotometric method.

-

Calculate the original solubility, accounting for the dilution factor.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay is a common and reliable method for evaluating the antioxidant capacity of compounds.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the resulting change in absorbance is measured spectrophotometrically.

Apparatus:

-

UV-Vis spectrophotometer or microplate reader

-

96-well microplates or cuvettes

-

Micropipettes

Reagents:

-

DPPH solution (e.g., 0.1 mM in methanol)

-

DL-alpha-Tocopherol stock solution and serial dilutions in methanol

-

Methanol (as blank and solvent)

-

Positive control (e.g., Trolox, Ascorbic Acid)

Procedure:

-

Prepare a stock solution of DL-alpha-Tocopherol in methanol.

-

From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

-

In a 96-well plate, add a specific volume of each dilution (e.g., 50 µL) to separate wells.

-

Add the DPPH working solution (e.g., 150 µL) to each well.

-

Prepare a blank well containing only methanol and a control well containing the solvent and the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the % inhibition against the concentration of DL-alpha-Tocopherol to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

Signaling Pathways of DL-alpha-Tocopherol

Beyond its well-known role as a lipid-soluble antioxidant, alpha-tocopherol is a modulator of key signaling pathways, influencing gene expression and cellular processes independent of its radical scavenging activity.

Protein Kinase C (PKC) Inhibition Pathway

Alpha-tocopherol has been shown to be a potent inhibitor of Protein Kinase C (PKC) activity, particularly the PKCα isoform. This is not a direct competitive inhibition but is believed to occur through the activation of protein phosphatase 2A (PP2A), which dephosphorylates PKCα, leading to its inactivation. This non-antioxidant mechanism affects downstream cellular processes like cell proliferation and inflammation.

Caption: α-Tocopherol's role in PKCα inhibition.

Gene Expression Regulation

Alpha-tocopherol modulates the expression of numerous genes. This regulation is partly mediated by its effect on PKC, which can influence transcription factors like NF-κB and AP-1. Additionally, alpha-tocopherol can interact with nuclear receptors such as the Pregnane X Receptor (PXR), which forms a heterodimer with the Retinoid X Receptor (RXR) to control the transcription of target genes, including those involved in lipid metabolism and detoxification (e.g., cytochrome P450s).

Caption: Gene regulation by α-Tocopherol.

References

The Core of Antioxidant Defense: An In-depth Technical Guide to DL-alpha-Tocopherol's Free Radical Scavenging Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the mechanisms by which DL-alpha-tocopherol, the most biologically active form of Vitamin E, neutralizes free radicals. This document details the core scavenging pathways, presents quantitative kinetic data, outlines key experimental protocols for antioxidant capacity assessment, and illustrates the interplay between alpha-tocopherol's antioxidant function and crucial cellular signaling pathways.

The Fundamental Mechanism: Hydrogen Atom Transfer

The primary free radical scavenging activity of DL-alpha-tocopherol hinges on a hydrogen atom transfer (HAT) mechanism. The phenolic hydroxyl group (-OH) on the chromanol ring of the alpha-tocopherol molecule is the active site. This hydroxyl group readily donates its hydrogen atom to a highly reactive free radical (R•), thereby neutralizing the radical and preventing it from causing oxidative damage to cellular components like lipids, proteins, and DNA.

Upon donating a hydrogen atom, the alpha-tocopherol molecule is transformed into a relatively stable, resonance-stabilized free radical known as the tocopheroxyl radical (α-T•). This radical is significantly less reactive than the initial free radical it neutralized, effectively terminating the oxidative chain reaction.

The fate of the tocopheroxyl radical is a critical aspect of alpha-tocopherol's overall antioxidant efficacy and involves several pathways:

-

Regeneration: The tocopheroxyl radical can be reduced back to its original alpha-tocopherol form by other antioxidants, most notably ascorbic acid (Vitamin C) and ubiquinol (Coenzyme Q10). This regeneration process allows a single molecule of alpha-tocopherol to scavenge multiple free radicals, enhancing its antioxidant capacity.

-

Reaction with other radicals: The tocopheroxyl radical can react with another free radical to form a stable, non-radical adduct.

-

Dimerization and Trimerization: Two tocopheroxyl radicals can react with each other to form dimers or trimers.

-

Oxidation: The tocopheroxyl radical can be further oxidized to form non-radical products such as alpha-tocopheryl quinone.

Quantitative Data: Reaction Kinetics

The efficacy of DL-alpha-tocopherol as an antioxidant is quantified by its reaction rate constants (k) with various free radicals. These constants, measured in M⁻¹s⁻¹, indicate the speed at which alpha-tocopherol can neutralize a specific radical. A higher rate constant signifies a more efficient scavenging activity.

| Radical Species | Reaction Rate Constant (k) of α-Tocopherol (M⁻¹s⁻¹) | Solvent/System | Reference |

| Peroxyl Radical (ROO•) | 1.9 x 10⁶ | Styrene | [1] |

| Peroxyl Radical (ROO•) | 1.8 x 10³ | Egg phosphatidylcholine liposomes | [1] |

| DPPH• (2,2-diphenyl-1-picrylhydrazyl) | 350 | Methanol | [2] |

| Aroxyl Radical (ArO•) | Varies with pH, generally high | Micellar solution | [3] |

Experimental Protocols for Assessing Free Radical Scavenging Activity

Several standardized in vitro assays are employed to determine the free radical scavenging capacity of antioxidants like DL-alpha-tocopherol. These assays are crucial for screening and characterizing potential antioxidant compounds in drug development and research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable free radical DPPH• by an antioxidant. DPPH• has a deep violet color in solution with a characteristic absorption maximum at approximately 517 nm. When reduced by an antioxidant, the color changes to a pale yellow, and the absorbance at 517 nm decreases. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH• in a suitable solvent (e.g., methanol or ethanol). The concentration is typically around 0.1 mM.

-

Prepare a series of dilutions of the test compound (DL-alpha-tocopherol) and a standard antioxidant (e.g., ascorbic acid or Trolox).

-

-

Assay Procedure:

-

To a fixed volume of the DPPH• solution, add a specific volume of the test compound or standard solution.

-

A control is prepared using the solvent instead of the antioxidant solution.

-

The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

-

-

Calculation:

-

The percentage of DPPH• scavenging activity is calculated using the following formula:

where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH• radicals) is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color and an absorption maximum at 734 nm. In the presence of an antioxidant, the ABTS•⁺ is reduced, and the color of the solution is diminished. The extent of color reduction is proportional to the antioxidant's activity.

Methodology:

-

Reagent Preparation:

-

The ABTS•⁺ radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

-

The ABTS•⁺ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of the test compound and a standard antioxidant.

-

-

Assay Procedure:

-

A small volume of the test compound or standard is added to a fixed volume of the diluted ABTS•⁺ solution.

-

The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

-

The absorbance is measured at 734 nm.

-

-

Calculation:

-

The percentage of ABTS•⁺ scavenging activity is calculated using a similar formula to the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the test compound to that of Trolox, a water-soluble analog of Vitamin E.

-

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The assay uses a fluorescent molecule (e.g., fluorescein) that loses its fluorescence upon oxidation. The presence of an antioxidant quenches the peroxyl radicals, thus preserving the fluorescence of the probe.

Methodology:

-

Reagent Preparation:

-

Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a phosphate buffer.

-

Prepare a solution of a peroxyl radical generator, typically AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

-

Prepare a series of dilutions of the test compound and a standard antioxidant (Trolox).

-

-

Assay Procedure:

-

In a microplate, the fluorescent probe is mixed with the test compound or standard.

-

The reaction is initiated by adding the AAPH solution.

-

The fluorescence decay is monitored over time using a fluorescence microplate reader.

-

-

Calculation:

-

The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).

-

The net AUC is calculated by subtracting the AUC of the blank (no antioxidant) from the AUC of the sample.

-

The ORAC value is determined by comparing the net AUC of the sample to a standard curve generated with Trolox and is typically expressed as micromoles of Trolox equivalents per gram or milliliter of the sample.

-

Visualization of Pathways and Workflows

Core Free Radical Scavenging Pathway of DL-alpha-Tocopherol

Caption: Core mechanism of DL-alpha-tocopherol free radical scavenging and regeneration.

Experimental Workflow for DPPH Assay

Caption: Standard experimental workflow for the DPPH antioxidant assay.

Alpha-Tocopherol's Influence on Protein Kinase C (PKC) Signaling

Alpha-tocopherol has been shown to inhibit the activity of Protein Kinase C (PKC), an enzyme involved in cell proliferation and differentiation. This inhibition is not related to its antioxidant properties but rather a more direct interaction with the signaling pathway.

Caption: Inhibition of the PKC signaling pathway by alpha-tocopherol.[4]

Alpha-Tocopherol's Modulation of NF-κB Signaling

Alpha-tocopherol can attenuate the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses. By scavenging reactive oxygen species (ROS) that can activate the NF-κB pathway, alpha-tocopherol can downregulate the expression of pro-inflammatory genes.

Caption: Modulation of the NF-κB signaling pathway by alpha-tocopherol.

Conclusion

DL-alpha-tocopherol's role as a potent lipophilic antioxidant is well-established, with its free radical scavenging activity primarily mediated by the hydrogen-donating capacity of its chromanol ring. The subsequent regeneration of the tocopheroxyl radical by other antioxidants underscores a synergistic network of antioxidant defense in biological systems. Beyond its direct scavenging actions, alpha-tocopherol exerts significant modulatory effects on key signaling pathways, such as the PKC and NF-κB pathways, which are central to cellular proliferation and inflammation. This dual functionality highlights the multifaceted importance of DL-alpha-tocopherol in maintaining cellular homeostasis and protecting against oxidative stress-related pathologies. A thorough understanding of these mechanisms, supported by quantitative kinetic data and standardized experimental protocols, is essential for the continued development of antioxidant-based therapeutic and preventative strategies.

References

- 1. Antioxidant-independent activities of alpha-tocopherol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Kinetic Study of Aroxyl-Radical-Scavenging and α-Tocopherol-Regeneration Rates of Five Catecholamines in Solution: Synergistic Effect of α-Tocopherol and Catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

The Biological Functions of Synthetic Vitamin E in Cellular Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological functions of synthetic vitamin E, primarily all-rac-α-tocopherol, in cellular models. It delves into its multifaceted roles as an antioxidant and a modulator of key cellular processes, offering detailed experimental protocols and quantitative data to support further research and development in this area.

Introduction to Synthetic Vitamin E

Vitamin E is a fat-soluble antioxidant crucial for protecting cells from oxidative damage. While natural vitamin E consists of eight different isoforms, the most common form in dietary supplements is synthetic all-rac-α-tocopherol, a mixture of eight stereoisomers.[1] In cellular models, this synthetic form exhibits a range of biological activities, from scavenging free radicals to influencing intricate signaling pathways that govern cell fate. Understanding these functions is paramount for its application in therapeutic contexts.

Core Biological Functions in Cellular Models

The effects of synthetic vitamin E in cellular models are diverse, impacting everything from oxidative stress responses to cell proliferation and death.

Antioxidant Properties

The primary and most well-known function of vitamin E is its role as a potent antioxidant.[2] It protects cell membranes from lipid peroxidation by donating a hydrogen atom to lipid peroxyl radicals, thereby terminating the chain reaction of oxidation.[3] This protective mechanism is fundamental to maintaining cellular integrity and preventing damage to lipids, proteins, and DNA.

Modulation of Cellular Signaling Pathways

Beyond its antioxidant capacity, synthetic vitamin E actively modulates several key signaling pathways, influencing a multitude of cellular processes.

Alpha-tocopherol has been shown to inhibit the activity of Protein Kinase C (PKC), an enzyme involved in cell proliferation and differentiation.[4][5] This inhibition is thought to be a key mechanism behind the anti-proliferative effects of vitamin E observed in various cell types, including smooth muscle cells. The modulation of PKC activity by α-tocopherol can subsequently impact downstream signaling cascades and gene expression.

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, growth, and proliferation. Evidence suggests that tocopherols can influence this pathway, with some studies indicating an increase in the phosphorylation of Akt and mTOR, key components of this signaling cascade. This modulation can have significant implications for cell fate, including promoting survival and, in some contexts, contributing to therapeutic effects.

Regulation of Gene Expression

Synthetic vitamin E can influence the expression of a wide range of genes involved in various cellular functions. These include genes related to:

-

Antioxidant Defense: Vitamin E can upregulate the expression of antioxidant enzymes, enhancing the cell's capacity to combat oxidative stress.

-

Inflammation: It can modulate the expression of genes involved in inflammatory responses.

-

Cell Cycle Control: Genes that regulate the cell cycle, such as cyclins, can be affected by vitamin E, influencing cell proliferation.

-

Apoptosis: The expression of pro- and anti-apoptotic genes can be altered, tipping the balance towards or away from programmed cell death.

Effects on Cellular Proliferation and Apoptosis

The impact of synthetic vitamin E on cell proliferation and apoptosis is context-dependent and varies between different cell types and experimental conditions. In some cancer cell lines, certain forms of vitamin E have demonstrated anti-proliferative and pro-apoptotic effects, making them potential candidates for cancer therapy. However, in other cell types, it can promote cell viability.

Quantitative Data on the Effects of Synthetic Vitamin E

The following tables summarize quantitative data from various studies on the effects of synthetic vitamin E and its derivatives on cancer cell lines.

Table 1: IC50 Values of Vitamin E Derivatives in Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Incubation Time (h) |

| α-TEA | CEM | 15.3 ± 1.2 | 72 |

| α-TEA | MCF7 | 25.1 ± 2.3 | 72 |

| α-TEA | HeLa | 30.5 ± 3.1 | 72 |

| α-TS | CEM | 20.8 ± 1.9 | 72 |

| α-TS | MCF7 | 35.4 ± 3.8 | 72 |

| α-TS | HeLa | 42.1 ± 4.5 | 72 |

Data adapted from a study on the cytotoxic activity of α-tocopherol derivatives. CEM: Human chronic lymphoblastic leukemia; MCF7: Human breast adenocarcinoma; HeLa: Human cervical adenocarcinoma. α-TEA: α-tocopherylacetic acid; α-TS: α-tocopheryl succinate.

Table 2: Effects of Different Vitamin E Forms on Apoptosis in MDA-MB-231 Human Breast Cancer Cells

| Treatment (Concentration) | % Apoptotic Cells (Annexin V positive) |

| Vehicle Control | ~5% |

| γ-Tocopherol (40 µM) | ~25% |

| all-rac-α-Tocopherol (40 µM) | ~5% |

| α-TEA (10 µM) | ~30% |

*Data extrapolated from graphical representations in a study comparing anticancer actions of different vitamin E forms. Indicates a significant difference compared to the vehicle control (p < 0.05).

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the biological functions of synthetic vitamin E in cellular models.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cells of interest

-

96-well microplate

-

Complete cell culture medium

-

Synthetic vitamin E (all-rac-α-tocopherol)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Treatment: Prepare various concentrations of synthetic vitamin E in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of vitamin E or a vehicle control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: At the end of the treatment period, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Detection (Annexin V-FITC Staining)

The Annexin V-FITC assay is a common method for detecting early-stage apoptosis.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Harvesting: After treatment with synthetic vitamin E, collect both adherent and floating cells.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample.

Materials:

-

Treated and control cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody (specific to the protein of interest, e.g., anti-PKCα, anti-p-Akt)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

-

Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is a sensitive technique to measure the expression levels of specific genes.

Materials:

-

Treated and control cells

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan qPCR master mix

-

Gene-specific primers (e.g., for Nrf2, antioxidant enzymes)

-

Real-time PCR system

Protocol:

-

RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, primers, and master mix.

-

Real-Time PCR: Run the reaction on a real-time PCR system. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Analyze the amplification data. The relative gene expression can be calculated using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH, β-actin).

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways affected by synthetic vitamin E and a typical experimental workflow.

Caption: Signaling pathways modulated by synthetic vitamin E.

Caption: General experimental workflow for studying vitamin E in cell culture.

Conclusion

Synthetic vitamin E, particularly all-rac-α-tocopherol, exhibits a wide array of biological functions in cellular models that extend beyond its well-established antioxidant properties. Its ability to modulate critical signaling pathways and regulate gene expression highlights its potential as a therapeutic agent. The detailed protocols and quantitative data presented in this guide are intended to facilitate further research into the nuanced roles of synthetic vitamin E, ultimately aiding in the development of novel therapeutic strategies for a variety of diseases. The provided visualizations offer a clear framework for understanding the complex interactions and experimental procedures involved in this field of study.

References

- 1. Cell culture workflow | Proteintech Group [ptglab.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Gene expression analysis using RT-qPCR. [bio-protocol.org]

- 4. Alpha-tocopherol: looking beyond an antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signalling functions of alpha-tocopherol in smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

DL-alpha-Tocopherol interaction with lipid membranes

An In-Depth Technical Guide to the Interaction of DL-alpha-Tocopherol with Lipid Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-alpha-tocopherol (α-Toc), the most biologically active form of Vitamin E, is a critical lipophilic antioxidant that resides within cellular membranes. Its primary role is to protect polyunsaturated fatty acids (PUFAs) from oxidation, thereby preserving membrane integrity and function.[1][2][3] This technical guide provides a comprehensive examination of the multifaceted interactions between α-Toc and lipid membranes. It delves into its precise localization and orientation, its profound effects on the physicochemical properties of the bilayer—including fluidity, phase behavior, and lateral organization—and the molecular mechanisms of its antioxidant activity. This document synthesizes quantitative data from key experimental techniques, details the underlying methodologies, and visualizes complex processes to offer a thorough resource for professionals in cellular biology and drug development.

Localization and Orientation in the Lipid Bilayer

The amphipathic nature of α-Toc dictates its specific orientation within a phospholipid bilayer. Biophysical studies using techniques like ¹³C-NMR and fluorescence quenching have consistently shown that α-Toc inserts itself into the membrane with its polar chromanol headgroup located at or near the lipid-water interface.[4][5] The hydroxyl group on the chromanol ring, which is essential for its antioxidant activity, is positioned to interact with the glycerol backbone and carbonyl groups of the phospholipids. Its hydrophobic phytyl tail aligns parallel to the fatty acyl chains of the lipids, extending deep into the hydrophobic core of the membrane. This specific positioning is crucial for both its membrane-stabilizing effects and its ability to intercept free radicals propagating within the bilayer.

Molecular dynamics simulations further refine this model, indicating that the most probable location of the α-Toc hydroxyl group is just below the lipid carbonyl groups. The molecule is not static; it possesses rotational and lateral mobility within a fluid lipid bilayer. Interestingly, the rate of "flip-flop" between membrane leaflets is highly dependent on the lipid composition, being an order-of-magnitude faster in highly unsaturated membranes (like those containing docosahexaenoic acid, DHA) compared to monounsaturated ones.

Caption: Localization of α-Tocopherol within a lipid bilayer.

Effects on Physicochemical Membrane Properties

α-Tocopherol is not merely a passive resident of the membrane; it actively modulates its physical properties.

Membrane Fluidity and Order

α-Tocopherol exhibits a dual, cholesterol-like effect on membrane fluidity.

-

In the liquid-crystalline (fluid) state (above Tm): It decreases the mobility of the acyl chains, thereby reducing membrane fluidity and increasing order.

-

In the gel state (below Tm): It disrupts the tight packing of the saturated acyl chains, increasing their motional freedom and thus increasing membrane fluidity.

This ordering effect is particularly pronounced in membranes containing polyunsaturated fatty acids, suggesting a specific interaction that helps to stabilize these highly dynamic and oxidation-prone lipids.

Phase Behavior

Differential Scanning Calorimetry (DSC) studies reveal that the incorporation of α-Toc into phospholipid vesicles significantly alters their phase transition behavior. It typically causes a broadening of the main phase transition (gel-to-liquid crystalline) and shifts the transition temperature (Tm) to lower values. This indicates that α-Toc destabilizes the gel phase and promotes a more disordered state, effectively fluidizing the membrane at lower temperatures. The magnitude of this effect can depend on the specific phospholipid, being more pronounced in distearoylphosphatidylcholine (DSPC) than in other phosphatidylcholines.

Membrane Dipole Potential

α-Tocopherol can modulate the electrical properties of the membrane interface. Fluorescence spectroscopy studies using potential-sensitive probes have shown that α-Toc decreases the membrane dipole potential. This effect is opposite to that of cholesterol, which increases the dipole potential. The proposed mechanism is that α-Toc positions itself slightly higher in the membrane than cholesterol, leading to an increase in the spacing between phospholipid headgroups, which in turn alters the potential. This modulation of the dipole potential may influence the function of membrane-associated proteins.

Lateral Organization and Domain Formation

The distribution of α-Toc within the plane of the membrane is not random. It is hypothesized to partition preferentially into lipid domains enriched in polyunsaturated phospholipids, which are the most susceptible to oxidation. This co-localization effectively concentrates the antioxidant where it is most needed. Molecular dynamics simulations support this, showing that α-Toc is largely excluded from ordered, cholesterol-rich raft-like domains and accumulates in disordered, PUFA-rich non-raft regions. This targeted distribution is a key aspect of its efficiency, allowing it to protect vast quantities of phospholipids despite its relatively low concentration in the overall membrane.

Quantitative Data Summary

The following tables summarize quantitative findings from various biophysical studies on the interaction of α-Toc with model lipid membranes.

Table 1: Effect of α-Tocopherol on Phospholipid Main Phase Transition (Tm) Data derived from Differential Scanning Calorimetry (DSC) experiments.

| Phospholipid | α-Toc Mole % | Change in Tm (°C) | Transition Width | Reference |

| Dipalmitoylphosphatidylcholine (DPPC) | 10% | Decrease | Broadened | |

| Dimyristoylphosphatidylcholine (DMPC) | 10% | Decrease | Broadened | |

| Distearoylphosphatidylcholine (DSPC) | 10% | Larger Decrease | Broadened | |

| Dipalmitoylphosphatidylethanolamine (DPPE) | Variable | Complex peak splitting | Indicates phase separation |

Table 2: Influence of α-Tocopherol on Membrane Fluidity and Dynamics Data derived from spectroscopic and simulation studies.

| Membrane System | α-Toc Concentration | Technique | Observed Effect | Reference |

| DPPC Liposomes (Fluid Phase) | Not specified | Fluorescence Polarization | Decreased fluidity (increased order) | |

| DPPC Liposomes (Gel Phase) | Not specified | Fluorescence Polarization | Increased fluidity (decreased order) | |

| Liver Microsomes | > 0.2 molar fraction | ESR Spectroscopy | Reduced acyl chain mobility | |

| SDPC (PUFA) Bilayer | 20 mol % | MD Simulation | Sub-microsecond flip-flop rate | |

| SOPC (MUFA) Bilayer | 20 mol % | MD Simulation | Flip-flop rate >10x slower than in SDPC |

Antioxidant Mechanism and Signaling

The canonical function of α-Toc in membranes is to inhibit lipid peroxidation, a destructive chain reaction initiated by reactive oxygen species (ROS).

Interruption of the Lipid Peroxidation Chain

Lipid peroxidation proceeds in three stages: initiation, propagation, and termination. During propagation, a lipid peroxyl radical (LOO•) abstracts a hydrogen atom from an adjacent PUFA (LH), creating a new lipid radical (L•) and a lipid hydroperoxide (LOOH). α-Toc (TOH) interrupts this cycle by donating its phenolic hydrogen atom to the peroxyl radical, a reaction that is much faster than the propagation step. This action terminates the chain reaction and generates a relatively stable tocopheroxyl radical (TO•).

References

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. youtube.com [youtube.com]

- 3. α-Tocopherol incorporation in mitochondria and microsomes upon supranutritional vitamin E supplementation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Estimation of the location of natural alpha-tocopherol in lipid bilayers by 13C-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transverse distribution of alpha-tocopherol in bilayer membranes studied by fluorescence quenching - PubMed [pubmed.ncbi.nlm.nih.gov]

The Guardian of the Membrane: A Technical Guide to DL-alpha-Tocopherol's Role in Preventing Lipid Peroxidation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of DL-alpha-tocopherol (a form of Vitamin E) in the prevention of lipid peroxidation. We delve into the core mechanisms of its antioxidant activity, provide detailed experimental protocols for its evaluation, and present quantitative data to support its efficacy. Furthermore, we visualize the intricate signaling pathways and experimental workflows to offer a comprehensive understanding for researchers in the field.

The Chain-Breaking Antioxidant: Mechanism of Action

DL-alpha-tocopherol is a fat-soluble vitamin that primarily functions as a potent chain-breaking antioxidant, protecting polyunsaturated fatty acids (PUFAs) within cellular membranes and lipoproteins from oxidative damage.[1] The process of lipid peroxidation is a self-propagating chain reaction initiated by reactive oxygen species (ROS).

Initiation: A reactive oxygen species, such as the hydroxyl radical (•OH), abstracts a hydrogen atom from a methylene group of a PUFA, forming a lipid radical (L•).

Propagation: The lipid radical rapidly reacts with molecular oxygen (O2) to form a lipid peroxyl radical (LOO•). This highly reactive species can then abstract a hydrogen atom from an adjacent PUFA, creating a new lipid radical and a lipid hydroperoxide (LOOH), thus propagating the chain reaction.

Termination: DL-alpha-tocopherol (α-TOH) intervenes during the propagation phase. It donates a hydrogen atom from its phenolic hydroxyl group to the lipid peroxyl radical, neutralizing it and forming a stable lipid hydroperoxide. This reaction generates the alpha-tocopheroxyl radical (α-TO•), which is relatively stable and less likely to propagate the chain reaction.[1]

The alpha-tocopheroxyl radical can be recycled back to its active form by other antioxidants, such as ascorbate (Vitamin C), creating a synergistic antioxidant network.[2]

References

DL-alpha-Tocopherol absorption, distribution, metabolism, and excretion (ADME) profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) profile of DL-alpha-tocopherol, the synthetic form of vitamin E. Understanding the intricate pathways that govern its bodily transit is paramount for its effective application in research and therapeutic development. This document synthesizes key quantitative data, details common experimental methodologies, and visualizes the core processes to facilitate a deeper understanding of its pharmacokinetics.

Absorption: The Gateway to Systemic Circulation

The journey of DL-alpha-tocopherol begins in the small intestine, where its absorption is intricately linked with fat digestion and absorption. As a lipophilic compound, its uptake is facilitated by incorporation into mixed micelles, which are formed with the aid of biliary and pancreatic secretions. While historically considered a passive diffusion process, recent evidence points to the involvement of membrane transporters, including Scavenger Receptor Class B Type I (SR-BI), Niemann-Pick C1-Like 1 (NPC1L1), and CD36, in its transport into enterocytes.[1]

Esterified forms of alpha-tocopherol, such as DL-alpha-tocopheryl acetate commonly found in supplements, must first be hydrolyzed by pancreatic esterases to release the free tocopherol for absorption.[2] Once inside the enterocytes, alpha-tocopherol is packaged into chylomicrons, which are then secreted into the lymphatic system before entering systemic circulation.[2][3]

The bioavailability of the stereoisomers present in DL-alpha-tocopherol differs significantly. The natural RRR-α-tocopherol has approximately twice the bioavailability of the synthetic all-rac-α-tocopherol.[4] This is a critical consideration in both nutritional and pharmacological contexts. Studies have shown that the presence of dietary fat can enhance the absorption of alpha-tocopherol, although the exact amount of fat required for optimal uptake is still under investigation.

Quantitative Data on Absorption and Bioavailability

| Parameter | Value | Condition | Reference |

| Bioavailability Ratio (RRR:all-rac) | ~2:1 | In humans, based on plasma and tissue concentrations after deuterated isotope administration. | |

| Bioavailability Ratio (RRR:all-rac) | 1.3:1 | In non-smokers, based on AUC and Cmax after administration of deuterated isotopes. | |

| Absorption Percentage | ~55% | Of an oral dose of α-tocopherol in humans. | |

| Absorption Percentage | 26.1% ± 1.0% | In adults with metabolic syndrome. | |

| Absorption Percentage | 29.5% ± 1.1% | In healthy adults. |

Distribution: Hepatic Sorting and Tissue Delivery

Following their journey through the lymphatic system and circulation, chylomicron remnants deliver the absorbed alpha-tocopherol to the liver. The liver plays a pivotal role in regulating the body's vitamin E status through the action of a specific cytosolic protein: the alpha-tocopherol transfer protein (α-TTP). This protein exhibits a high affinity for the 2R-stereoisomers of alpha-tocopherol, which are found in both natural (RRR) and synthetic (all-rac) forms.

α-TTP preferentially incorporates these alpha-tocopherol stereoisomers into nascent very low-density lipoproteins (VLDL). These VLDLs are then secreted from the liver into the bloodstream. As VLDLs are metabolized to low-density lipoproteins (LDL) and high-density lipoproteins (HDL), alpha-tocopherol is distributed to various tissues throughout the body. The majority of the body's alpha-tocopherol is stored in adipose tissue, with significant amounts also found in the liver and skeletal muscle.

The preferential binding of α-TTP to alpha-tocopherol explains why it is the predominant form of vitamin E found in human plasma and tissues, despite other tocopherols, such as gamma-tocopherol, being more abundant in the diet.

Quantitative Data on Tissue Distribution

| Tissue | Concentration Range | Species/Condition | Reference |

| Plasma (supplemented) | 4.4–7.9 µM | Mice supplemented with 5-10 g α-tocopherol/kg diet. | |

| Liver (supplemented) | 182–193 µM | Mice supplemented with 5-10 g α-tocopherol/kg diet. | |

| Brain (supplemented) | 1.49–1.75 µM | Mice supplemented with 5-10 g α-tocopherol/kg diet. | |

| Adipose Tissue | 1.4-4.6 times greater than plasma for γ-tocopherol | Humans undergoing elective surgery. |

Metabolism: Catabolic Pathways for Elimination

Alpha-tocopherol that is not incorporated into VLDL by α-TTP is directed towards metabolic pathways for eventual excretion. The primary route of tocopherol catabolism is initiated by the cytochrome P450 (CYP) enzyme system in the liver. Specifically, CYP4F2 and, to a lesser extent, CYP3A4, catalyze the ω-hydroxylation of the phytyl side chain of tocopherol.

This initial hydroxylation is followed by a series of β-oxidation steps, which progressively shorten the phytyl tail. This process generates a series of water-soluble metabolites, with the final and most well-characterized being 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (α-CEHC). Other long-chain and intermediate-chain carboxychromanols are also formed.

It is noteworthy that other forms of tocopherol, such as gamma-tocopherol, are more readily metabolized via this pathway than alpha-tocopherol, which contributes to their lower concentrations in the body.

Visualizing the Metabolic Pathway of Alpha-Tocopherol

References

- 1. Vitamin E Bioavailability: Mechanisms of Intestinal Absorption in the Spotlight - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vitamin E | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 3. researchgate.net [researchgate.net]

- 4. Human plasma and tissue alpha-tocopherol concentrations in response to supplementation with deuterated natural and synthetic vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antioxidant Capacity Assays for DL-alpha-Tocopherol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core in vitro antioxidant capacity assays for DL-alpha-Tocopherol (a synthetic form of Vitamin E). It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the principles, experimental protocols, and data interpretation for the most commonly employed assays: DPPH, ABTS, FRAP, and ORAC.

Introduction to In Vitro Antioxidant Capacity Assays

Antioxidant capacity is a measure of the ability of a compound to inhibit oxidation. In biological systems, antioxidants are crucial for mitigating the damaging effects of free radicals and reactive oxygen species (ROS), which are implicated in a multitude of disease pathologies. DL-alpha-tocopherol, a lipid-soluble antioxidant, primarily functions by donating a hydrogen atom from the hydroxyl group on its chromanol ring to neutralize free radicals, thereby preventing lipid peroxidation in cell membranes.

In vitro assays are indispensable tools for the initial screening and characterization of the antioxidant potential of compounds like DL-alpha-Tocopherol. These assays are typically based on two primary mechanisms: hydrogen atom transfer (HAT) and single electron transfer (SET).

-

Hydrogen Atom Transfer (HAT) based assays: These assays measure the classical ability of an antioxidant to quench free radicals by donating a hydrogen atom. The ORAC assay is a prime example of a HAT-based method.

-

Single Electron Transfer (SET) based assays: In these assays, the antioxidant provides an electron to reduce an oxidant. The color change of the oxidant is measured spectrophotometrically. DPPH, ABTS, and FRAP assays are predominantly based on the SET mechanism.

This guide will delve into the specifics of these four key assays, providing the necessary details for their successful implementation and interpretation in the context of DL-alpha-Tocopherol analysis.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used and straightforward method for assessing antioxidant capacity. It measures the ability of an antioxidant to scavenge the stable DPPH radical.

Principle: The DPPH radical is a stable free radical with a deep violet color, exhibiting a strong absorbance maximum around 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H (diphenylpicrylhydrazine), resulting in a color change from violet to yellow. The decrease in absorbance is proportional to the antioxidant capacity of the sample.[1][2][3]

Experimental Workflow:

Caption: DPPH Assay Experimental Workflow.

Reaction Mechanism:

Caption: DPPH Radical Scavenging Mechanism.

Experimental Protocol:

-

Reagent Preparation:

-

DPPH Solution (0.1 mM): Dissolve 2,2-diphenyl-1-picrylhydrazyl in methanol or ethanol. Store in a dark bottle at 4°C. The absorbance of the working solution at 517 nm should be adjusted to approximately 1.0.

-

DL-alpha-Tocopherol Stock Solution: Prepare a stock solution of DL-alpha-Tocopherol in a suitable organic solvent (e.g., ethanol or methanol).

-

Standard Solutions: Prepare a series of dilutions of DL-alpha-Tocopherol from the stock solution.

-

Positive Control: A solution of a standard antioxidant like Trolox or ascorbic acid can be used for comparison.

-

-

Assay Procedure:

-

Pipette a specific volume of the DL-alpha-Tocopherol standard solutions or sample into test tubes.

-

Add the DPPH working solution to all test tubes.

-

Include a blank containing only the solvent and the DPPH solution.

-

Vortex the mixtures and incubate them in the dark at room temperature for 30 minutes.[1]

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

-

Data Analysis:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

-

The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of DL-alpha-Tocopherol.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another prevalent method for measuring antioxidant capacity, suitable for both hydrophilic and lipophilic antioxidants.

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color with a maximum absorbance at 734 nm. The ABTS radical is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the ABTS radical cation is reduced back to the colorless neutral form. The extent of decolorization is proportional to the antioxidant's concentration and is measured as a decrease in absorbance at 734 nm.[4]

Experimental Workflow:

Caption: ABTS Assay Experimental Workflow.

Reaction Mechanism:

Caption: ABTS Radical Scavenging Mechanism.

Experimental Protocol:

-

Reagent Preparation:

-

ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Working ABTS•+ Solution: Before use, dilute the stock ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

DL-alpha-Tocopherol Stock and Standard Solutions: Prepare as described for the DPPH assay.

-

Standard: Trolox is commonly used as a standard to determine the Trolox Equivalent Antioxidant Capacity (TEAC).

-

-

Assay Procedure:

-

Add a small volume of the diluted ABTS•+ working solution to a cuvette.

-

Add a specific volume of the DL-alpha-Tocopherol standard solutions or sample.

-

Mix and record the decrease in absorbance at 734 nm after a set incubation period (e.g., 6 minutes).

-

-

Data Analysis:

-

The percentage of inhibition of absorbance is calculated similarly to the DPPH assay.

-

The results are often expressed as TEAC (Trolox Equivalent Antioxidant Capacity), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the substance under investigation.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample based on its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: The FRAP assay is based on the reduction of a colorless ferric complex (Fe³⁺-TPTZ) to an intense blue ferrous complex (Fe²⁺-TPTZ) by antioxidants in an acidic medium (pH 3.6). The change in absorbance is measured at 593 nm. The FRAP assay is a non-specific and rapid method, but it should be noted that it does not measure the antioxidant activity against free radicals.

Experimental Workflow:

Caption: FRAP Assay Experimental Workflow.

Reaction Mechanism:

Caption: FRAP Assay Chemical Reaction.

Experimental Protocol:

-

Reagent Preparation:

-

FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

-

DL-alpha-Tocopherol Stock and Standard Solutions: Prepare in a solvent compatible with the aqueous FRAP reagent. Due to the lipophilic nature of alpha-tocopherol, a co-solvent system may be necessary. However, Trolox, a water-soluble analog, is often used as a standard.

-

Ferrous Sulfate (FeSO₄) Standard Solutions: Prepare a series of aqueous ferrous sulfate solutions for the standard curve.

-

-

Assay Procedure:

-

Warm the FRAP reagent to 37°C.

-

Add a small volume of the sample or standard to the pre-warmed FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

-

Measure the absorbance at 593 nm.

-

-

Data Analysis:

-

A standard curve is constructed using the absorbance of the ferrous sulfate solutions.

-

The FRAP value of the sample is determined by comparing its absorbance with the standard curve and is expressed as µM Fe²⁺ equivalents.

-

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay is a HAT-based method that measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.